molecular formula C25H26N2O3 B2830082 N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1008693-87-5

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Cat. No.: B2830082
CAS No.: 1008693-87-5
M. Wt: 402.494
InChI Key: HARZYTCFLRLIGA-UHFFFAOYSA-N
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Description

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a naphthalene moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The naphthalene moiety is then introduced through an etherification reaction, where naphthol reacts with a suitable alkyl halide in the presence of a base. Finally, the acetamide group is added via an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and etherification steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioamides

Scientific Research Applications

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide can be compared with other indole-based compounds, such as:

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core.

    Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.

    Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5,7-dimethyl-1-(3-naphthalen-2-yloxypropyl)-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-16-13-17(2)24-22(14-16)23(26-18(3)28)25(29)27(24)11-6-12-30-21-10-9-19-7-4-5-8-20(19)15-21/h4-5,7-10,13-15,23H,6,11-12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARZYTCFLRLIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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